Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a carbamoyl group, a fluorine atom, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common synthetic route includes the reaction of 4-fluoropiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biological studies to understand the role of fluorinated compounds in biological systems.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its binding affinity and selectivity towards certain receptors or enzymes. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate: This compound has a similar structure but with a different ring size and substitution pattern.
Tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate: This compound features an additional benzylamino group, which can affect its reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN2O3/c1-10(2,3)17-9(16)14-6-4-11(12,5-7-14)8(13)15/h4-7H2,1-3H3,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVTVWRYWAGFTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677558 | |
Record name | tert-Butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918431-92-2 | |
Record name | tert-Butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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